3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido group and an amino group attached to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the dioxido groupThe final step involves the addition of a propanol chain through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a key role in modulating cellular excitability. The compound binds to these channels, enhancing their activity and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A primary amine and alcohol with similar structural features but lacking the dioxido group.
3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of the tetrahydrothiophene ring.
Uniqueness
3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the dioxido group on the tetrahydrothiophene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c9-4-1-3-8-7-2-5-12(10,11)6-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISKLSCSMCPVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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